tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester with isopropylamine in methanol. The reaction is carried out at room temperature for one hour. Sodium tetrahydroborate is then added at 0°C, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is diluted with ice-cooled water, and the solvent is reduced to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium tetrahydroborate.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a useful scaffold for developing drugs targeting various biological pathways.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex chemical entities. Its stability and reactivity make it suitable for large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the isopropylamino group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H32N2O2 |
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Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl 3-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O2/c1-13(2)17-10-6-8-14-9-7-11-18(12-14)15(19)20-16(3,4)5/h13-14,17H,6-12H2,1-5H3 |
InChI Key |
JSPKVGXUALJCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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